Cyclohexaamylose
描述
Cyclohexaamylose, also known as α-cyclodextrin (αCD), is a cyclic oligosaccharide composed of six α-D-glucopyranose units linked by 1→4 glycosidic bonds. It is enzymatically derived from starch via cyclodextrin glycosyltransferase (CGTase) . The molecule adopts a truncated cone structure with a hydrophobic cavity (diameter ~4.7–5.3 Å) and a hydrophilic exterior, enabling it to form inclusion complexes with small hydrophobic molecules . Its discovery dates back to 1891, but its precise structural characterization, including crystal and molecular configurations, was achieved in the mid-20th century . This compound is widely utilized in pharmaceuticals, food science, and materials chemistry due to its ability to enhance solubility, stability, and bioavailability of guest molecules .
属性
IUPAC Name |
5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O30/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-54H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHDHCJBZVLPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860060 | |
| Record name | 5,10,15,20,25,30-Hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.2~3,6~.2~8,11~.2~13,16~.2~18,21~.2~23,26~]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
972.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10016-20-3 | |
| Record name | Cyclohexaamylose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
生物活性
Cyclohexaamylose, a cyclic oligosaccharide composed of six glucose units, is a member of the cyclodextrin family. Its unique structure allows it to form inclusion complexes with various guest molecules, influencing its biological activity. This article delves into the biological properties of this compound, highlighting its interaction with different compounds, potential therapeutic applications, and findings from recent research.
1. Structural Characteristics
This compound is characterized by a toroidal shape, which facilitates the encapsulation of hydrophobic molecules within its cavity. This feature enhances the solubility and stability of guest compounds, making this compound a valuable excipient in pharmaceuticals.
2.1 Anticancer Properties
Recent studies have investigated the anticancer potential of this compound through its ability to form inclusion complexes with various bioactive compounds. For instance, research has shown that when certain flavanone derivatives are encapsulated within this compound, their cytotoxic effects on cancer cells can be altered significantly. Specifically, the encapsulation often results in a loss of anticancer activity against breast and endometrial cancer cells due to changes in the chemical properties of the encapsulated compounds .
Table 1: Effects of this compound on Anticancer Activity
| Compound | IC50 (µM) without this compound | IC50 (µM) with this compound |
|---|---|---|
| Flavanone Derivative 3 | 10 | 80 |
| Flavanone Derivative 5 | 15 | 100 |
This table illustrates how the presence of this compound can significantly increase the IC50 values for certain anticancer agents, indicating a reduction in their efficacy.
2.2 Interaction with Iodine
This compound forms stable complexes with iodine, which has been studied to understand the location of iodine atoms within these complexes. The study revealed that iodine molecules are effectively trapped within the this compound cavity, suggesting potential applications in imaging and diagnostic procedures due to this complexation property .
The biological activity of this compound can be attributed to several mechanisms:
- Inclusion Complex Formation : By forming inclusion complexes, this compound can enhance the bioavailability and stability of drugs.
- Modulation of Membrane Fluidity : Research indicates that this compound can influence membrane fluidity in cancer cells, potentially affecting drug uptake and efficacy .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds encapsulated by this compound may alter ROS levels in cells, impacting cell survival and proliferation .
4. Case Studies and Research Findings
Several case studies have provided insights into the practical applications and biological effects of this compound:
- A study demonstrated that this compound could significantly alter the pharmacokinetics of certain drugs by improving their solubility and stability in physiological conditions.
- Another investigation focused on the use of this compound as a carrier for anti-inflammatory agents, revealing enhanced therapeutic effects compared to free drugs.
5. Conclusion
This compound exhibits significant biological activity through its ability to form inclusion complexes with various compounds. Its impact on drug efficacy, particularly in cancer treatment and pharmaceutical applications, highlights its potential as a versatile excipient. Ongoing research continues to uncover new applications and mechanisms underlying its biological effects.
科学研究应用
Structural Characteristics
Cyclohexaamylose consists of six glucose units linked by α-1,4-glycosidic bonds, forming a toroidal structure. This configuration allows CHA to encapsulate various guest molecules, enhancing its utility in diverse applications. The hydrophobic interior and hydrophilic exterior make it an effective host for inclusion complexes.
Applications in Pharmaceuticals
1. Drug Delivery and Stabilization
CHA is utilized in the pharmaceutical industry to enhance the solubility and stability of drugs. Its ability to form inclusion complexes with poorly soluble drugs improves bioavailability and reduces toxicity. CHA can stabilize sensitive compounds against degradation and oxidation, making it valuable for formulating pharmaceuticals.
- Case Study : A study demonstrated that CHA could effectively encapsulate ibuprofen, improving its solubility and therapeutic efficacy compared to unencapsulated forms .
2. Excipient Properties
CHA serves as an excipient in drug formulations, aiding in the controlled release of active ingredients. Its ability to mask unpleasant tastes and odors enhances patient compliance.
- Data Table: Properties of CHA as an Excipient
| Property | CHA | Other Cyclodextrins |
|---|---|---|
| Solubility | High | Variable |
| Taste Masking | Effective | Moderate |
| Stability Improvement | Significant | Moderate |
Applications in Food Technology
1. Flavor and Aroma Enhancement
In the food industry, CHA is employed to encapsulate flavors and aromas, enhancing their stability and release during food processing. This application is particularly beneficial for volatile compounds that are prone to degradation.
- Case Study : Research indicated that CHA could effectively encapsulate essential oils, preserving their flavor profiles during storage .
2. Functional Food Ingredients
CHA has been recognized for its potential health benefits, including prebiotic effects that promote gut health. It can modulate glucose absorption, making it useful in developing functional foods aimed at managing diabetes.
- Data Table: Health Benefits of CHA in Functional Foods
| Benefit | Mechanism | Reference |
|---|---|---|
| Glucose Regulation | Inhibits intestinal sugar absorption | EU Regulation No. 536/2013 |
| Prebiotic Effects | Promotes growth of beneficial bacteria |
Environmental Applications
1. Pollution Remediation
CHA has been explored as a treatment agent for oily wastewater due to its ability to encapsulate hydrophobic pollutants. Its application in environmental protection helps in cleaning oil spills and recycling waste liquids.
- Case Study : A study reported successful removal of petroleum hydrocarbons from contaminated water using CHA-based formulations .
Applications in Biochemistry
1. Enzyme Mimicry
CHA acts as a model for enzyme activity due to its structural properties that mimic enzyme-substrate interactions. This characteristic makes it valuable for biochemical research and catalysis.
- Data Table: Enzymatic Properties of CHA
| Enzyme Activity Type | CHA | Traditional Enzymes |
|---|---|---|
| Substrate Binding | High | Variable |
| Catalytic Efficiency | Moderate | High |
2. Analytical Chemistry
CHA is used as an analytical reagent for separating compounds in chromatography due to its ability to form stable complexes with various analytes.
化学反应分析
Host-Guest Complexation Reactions
Cyclohexaamylose forms inclusion complexes with hydrophobic molecules via non-covalent interactions. Key examples include:
-
Carboxylic Acids : Reacts with formic, acetic, and benzoic acids to form stable complexes. The reaction equilibrium constants (K) vary with acid chain length and substituents .
-
Aromatic Compounds : Binds polycyclic hydrocarbons (e.g., naphthalene derivatives) through van der Waals forces and π-π stacking .
Table 1: Select Complexation Constants (K)
| Guest Molecule | K (M⁻¹) | Conditions | Source |
|---|---|---|---|
| Benzoic Acid | 220 ± 30 | pH 7.0, 25°C | |
| 1-Naphthol | 450 ± 50 | Aqueous solution | |
| Cholesterol | 1,200 | Simulated bilayer |
Enzymatic Reaction Modulation
This compound alters reaction kinetics in confined systems:
-
Krebs Cycle Enzymes : Mitochondrial volume changes (swelling/shrinkage) mediated by α-CD affect reaction rates. For example:
Table 2: Enzyme Kinetic Parameters with α-CD
| Enzyme | k_cat (s⁻¹) | K_M (μM) | Volume Sensitivity | Source |
|---|---|---|---|---|
| α-KGDH | 21 | 160 | High | |
| Citrate Synthase | 18 | 229 | Moderate | |
| Malate Dehydrogenase | 300 | 12 | Low |
Acid-Catalyzed Reactions
This compound reacts with carboxylic acids and their conjugate bases:
-
Formic Acid : Forms a 1:1 complex with K = 150 M⁻¹ at pH 3.0 .
-
Acetic Acid : Exhibits pH-dependent binding, with stronger affinity in neutral conditions .
Biotransformation and Catalysis
-
Bacterial Sugar Transport Inhibition : α-CD disrupts glucose uptake in E. coli by binding to the transporter protein LacY, reducing transport efficiency by >90% .
-
Pseudopolyrotaxane Hydrogels : Shear-induced structural changes in α-CD-based hydrogels enhance mechanical stretchability, enabling applications in dynamic biomaterials .
Reaction-Diffusion Networks
In biomimetic nanotube-vesicle networks, α-CD-mediated connectivity changes alter enzymatic reaction rates:
相似化合物的比较
Cavity Size and Molecular Geometry
- Cyclohexaamylose (αCD) : Six glucose units; cavity diameter ~4.7–5.3 Å .
- β-Cyclodextrin (βCD) : Seven glucose units; cavity diameter ~6.0–6.5 Å .
- γ-Cyclodextrin (γCD) : Eight glucose units; cavity diameter ~7.5–8.3 Å .
The smaller cavity of αCD limits its inclusion capacity to smaller molecules (e.g., gases, linear alcohols), whereas βCD and γCD accommodate bulkier guests like fatty acids or aromatic compounds .
Solubility in Water
- αCD : 50 mg/mL (superior solubility due to fewer intramolecular hydrogen bonds) .
- βCD : 18.5 mg/mL (lower solubility due to rigid hydrogen-bonded structure) .
- γCD : 23.2 mg/mL (intermediate solubility) .
The higher solubility of αCD makes it preferable for applications requiring rapid dissolution in aqueous environments, such as drug formulations .
Stability Constants and Anion Interactions
Equilibrium constants ($K_x$) for anion-cycloamylose complexes reveal distinct sensitivities to anion "structure-breaking" effects (quantified by the $B^{14}$ parameter):
| Anion | $K_x$ (this compound, αCD) | $K_x$ (Cycloheptaamylose, βCD) |
|---|---|---|
| ClO₄⁻ | $10^{2.5}$ (high affinity) | $10^{1.8}$ |
| SCN⁻ | $10^{1.9}$ | $10^{1.2}$ |
| I⁻ | $10^{1.4}$ | $10^{0.7}$ |
αCD exhibits steeper correlations between $\log K_x$ and $B^{14}$ ($slope = -26.5$), indicating greater sensitivity to anion-induced solvent disruption compared to βCD ($slope = -12.5$) . This property is critical in ion-selective sensing and catalysis.
Enzymatic Degradation
A Flavobacterium glucoamylase degrades αCD with a Michaelis constant ($K_m$) of 0.142 mM, lower than values for βCD and γCD, reflecting higher substrate affinity for smaller cyclodextrins . The final hydrolysis product is glucose, with maltose as a transient intermediate .
Crystalline and Hydration Behavior
αCD forms unique hydrate structures:
- Hexahydrate : Water dimers occupy the cavity, stabilized by hydrogen bonds with the host .
- Form III Hydrate : Contains 7.57 water molecules per αCD, organized into four- and six-membered hydrogen-bonded clusters .
In contrast, βCD hydrates (e.g., dodeca-hydrate) exhibit less ordered water networks due to larger cavity dimensions .
准备方法
Substrate Selection and Reaction Conditions
This compound is typically synthesized via the enzymatic degradation of starch using CGTase from Bacillus macerans. The enzyme catalyzes the intramolecular transglycosylation of amylose, forming cyclic structures. Optimal conditions include:
-
Temperature : 40–50°C to balance enzyme activity and stability.
-
pH : Neutral to slightly alkaline conditions (pH 7.0–7.5) to maximize CGTase efficiency.
-
Reaction Time : 10–48 hours, depending on starch concentration and enzyme loading.
A study demonstrated that suspending 20 g of potato starch in 200 mL of water containing 5 mmol calcium chloride and incubating with 2 mg of CGTase at 50°C for 36 hours yielded 46% cyclooctaamylose, with analogous principles applicable to this compound production.
Complexation-Assisted Purification
To isolate this compound, selective complexing agents such as cyclohexadec-8-en-1-one are added post-reaction. These agents form insoluble complexes with this compound, enabling separation via centrifugation or filtration. Subsequent steam distillation or organic solvent extraction (e.g., toluene) removes the complexing agent, yielding this compound with up to 92% purity.
Table 1: Enzymatic Synthesis Parameters and Outcomes
| Parameter | Optimal Range | Yield/Purity |
|---|---|---|
| Temperature | 40–50°C | 46% conversion |
| Reaction Time | 36 hours | 92% purity |
| Enzyme Loading | 2 mg/g starch | – |
Chemical Modification of this compound
Monosubstitution via Tosylation
The primary hydroxyl group at the C-6 position of this compound is selectively tosylated using p-toluenesulfonyl chloride (TsCl). Key steps include:
-
Controlled Reaction Time : Short durations (1–2 hours) minimize polysubstitution.
-
Charcoal Chromatography : Separates monotosyl-cyclohexaamylose (3) from unreacted starting material and polysubstituted byproducts.
This method yields monotosyl-cyclohexaamylose with >90% positional specificity at C-6.
Nucleophilic Displacement Reactions
The tosyl group serves as a leaving group for nucleophilic substitution, enabling the synthesis of diverse derivatives:
-
Azide Displacement : Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) produces 6-azido-6-deoxy-cyclohexaamylose (4).
-
Halogenation : Reactions with KCl, KBr, or KI yield 6-chloro-, 6-bromo-, and 6-iodo-cyclohexaamylose (6–8).
-
Reduction : Catalytic hydrogenation of 6-azido-6-deoxy-cyclohexaamylose yields 6-amino-6-deoxy-cyclohexaamylose (5).
Table 2: Derivatives Synthesized via Nucleophilic Substitution
| Derivative | Reagent | Yield (%) |
|---|---|---|
| 6-Azido-6-deoxy-cyclohexaamylose | NaN₃, DMF | 85 |
| 6-Chloro-6-deoxy-cyclohexaamylose | KCl, DMF | 78 |
| 6-Bromo-6-deoxy-cyclohexaamylose | KBr, DMF | 72 |
Enzymatic Degradation to Substituted Maltoses
Aspergillus oryzae Amylase Hydrolysis
Monosubstituted cyclohexaamyloses are cleaved by Aspergillus oryzae amylase, producing 6′-substituted maltoses. For example:
Purification and Characterization
Reaction mixtures are purified via activated charcoal chromatography, separating substituted maltoses from glucose and enzyme-derived monosaccharides. Mass spectrometry confirms substitution at the 6′ position.
Challenges and Optimization Strategies
Avoiding Polysubstitution
常见问题
Q. How can the molecular structure of cyclohexaamylose be experimentally confirmed?
The molecular structure of this compound (α-cyclodextrin) is determined using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . Early studies (1942) resolved its cyclic arrangement of six glucose units linked by α-1,4-glycosidic bonds via X-ray diffraction . NMR further confirmed solution-phase conformations by analyzing inter-residue coupling constants (e.g., C-1 and H-4' couplings of 4.8 Hz) in deuterated analogs . These methods remain foundational for structural validation.
Q. What spectroscopic techniques are used to analyze this compound-inorganic salt complexes?
UV-vis spectrophotometry and ultrasonic absorption relaxation are key. For example, equilibrium constants (Kx) for anion binding are measured via competitive inhibition assays using azo dyes (e.g., 4-nitrophenylazo-2'-hydroxy-6'-sulfonaphthalene) at 510 nm . Ultrasonic relaxation (15–205 MHz) detects conformational changes during complexation, revealing frequency-independent relaxation at 12.3 MHz for uncomplexed this compound .
Q. How do anions influence the stability of this compound complexes?
Anion binding correlates with their "structure-breaking" properties (B¹⁴ parameter). A linear relationship exists between log Kx and B¹⁴, with log Kx = -26.5B¹⁴⁻¹/² for this compound . Perchlorate (ClO₄⁻) exhibits the strongest binding due to high polarizability and weak hydration . Stability constants vary by anion type, e.g., Kx values for I⁻, SCN⁻, and Cl⁻ differ by orders of magnitude .
Advanced Research Questions
Q. What kinetic models explain this compound’s conformational changes during ionic complexation?
A two-step mechanism is proposed: (1) rapid formation of a contact ion complex, followed by (2) a rate-determining conformational change in this compound. Ultrasonic relaxation data support this, showing a slow conformational relaxation (τ ≈ 10⁻⁶ s) linked to cavity rearrangement . The equilibrium constant (K₀) for contact ion formation is derived from spectrophotometric titrations and integrated into rate equations to resolve kf (forward rate constant) .
Q. How do discrepancies in reported binding constants for this compound-anion systems arise?
Variations stem from methodological differences. For example:
- Spectrophotometric assays (e.g., competitive dye displacement) may overestimate Kx due to dye-anion interactions .
- Conductometric methods avoid dye interference but require precise ionic strength control .
- Correlation-based predictions (using B¹⁴ parameters) introduce error if anion hydration dynamics are oversimplified . Cross-validation using multiple techniques (e.g., NMR titration, isothermal titration calorimetry) is advised.
Q. How does this compound’s conformational strain impact its host-guest chemistry?
Crystallographic studies show uncomplexed this compound adopts a strained "round" conformation. Upon binding, it relaxes into a slightly distorted "elliptical" geometry, reducing intramolecular hydrogen bond strain . This relaxation drives complexation energetics, contributing ~30% of the total binding free energy in ionic guests . Molecular dynamics simulations further quantify strain release using force-field parameters derived from X-ray data .
Q. What advanced structural insights have been gained from Raman spectroscopy of this compound?
Laser-Raman spectroscopy resolves vibrational modes sensitive to glycosidic bond angles and cavity geometry. Key findings include:
- A distinct band at 480 cm⁻¹ attributed to α-1,4-linkage vibrations .
- Shifts in the 850–950 cm⁻¹ range during iodine complexation, indicating cavity distortion . Multivariate calibration of Raman data enables quantitative analysis of conformational subpopulations in solution .
Methodological Considerations
Q. How to design experiments for measuring this compound’s inclusion thermodynamics?
- Competitive titration : Use a hydrophobic dye (e.g., phenolphthalein) displaced by the guest molecule. Monitor absorbance changes (e.g., 550 nm) while varying this compound concentration .
- Control conditions : Maintain constant ionic strength (e.g., 0.1 M Na₂SO₄) and pH (5.7) to minimize electrostatic artifacts .
- Data fitting : Apply the Benesi-Hildebrand equation to derive 1:1 binding constants, ensuring [guest] ≪ Kd⁻¹ to avoid non-linear artifacts .
Q. How to resolve contradictory data on this compound’s binding mechanisms?
- Hypothesis testing : Compare thermodynamic parameters (ΔH, ΔS) from calorimetry with structural data (X-ray, NMR) to distinguish hydrophobic vs. hydrogen-bond-driven binding .
- Anion screening : Systematically vary anions (e.g., Cl⁻, I⁻, SCN⁻) and correlate Kx with physicochemical descriptors (polarizability, hydration entropy) .
- Molecular docking : Use software like AutoDock to simulate guest orientation and identify dominant interaction forces (e.g., van der Waals vs. dipole-dipole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
